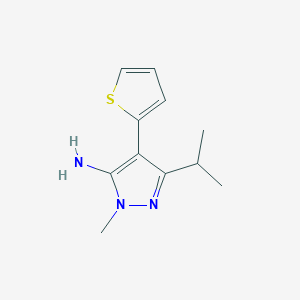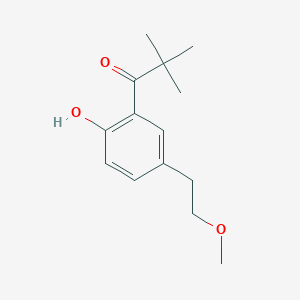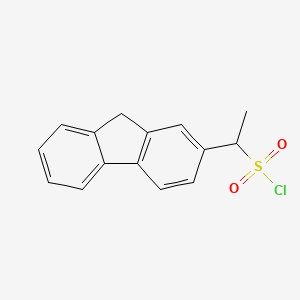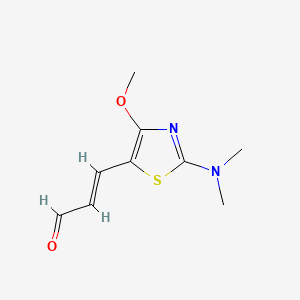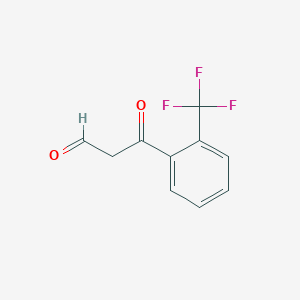
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H6BrClF2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a difluoroethyl group
准备方法
The synthesis of 4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of benzene derivatives followed by the introduction of the difluoroethyl group. For instance, starting with a benzene ring, bromination and chlorination can be performed using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The difluoroethyl group can be introduced via a Friedel-Crafts alkylation reaction using 1,1-difluoroethane and a Lewis acid catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques.
化学反应分析
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can undergo coupling reactions like Suzuki or Heck coupling, where palladium catalysts are used to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in designing molecules with specific biological activities. Its structural features may contribute to binding affinity and selectivity towards biological targets.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism by which 4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (bromine and chlorine) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are influenced by its structural features, which can affect binding affinity and specificity.
相似化合物的比较
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene can be compared with other halogenated benzene derivatives, such as:
- 4-Bromo-1-chloro-2-(1,1-difluoroethyl)benzene
- 2-Bromo-1,1-difluoroethylbenzene
- 1-Bromo-2,4-difluorobenzene
These compounds share similar structural features but differ in the position and type of halogen substituents. The presence of different halogens and their positions on the benzene ring can significantly influence the compound’s reactivity, stability, and applications. For example, the difluoroethyl group in this compound provides unique electronic properties that can enhance its reactivity in certain chemical reactions compared to its analogs .
属性
分子式 |
C8H6BrClF2 |
|---|---|
分子量 |
255.48 g/mol |
IUPAC 名称 |
4-bromo-2-chloro-1-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C8H6BrClF2/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |
InChI 键 |
UOWAJSMLBMBSCT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



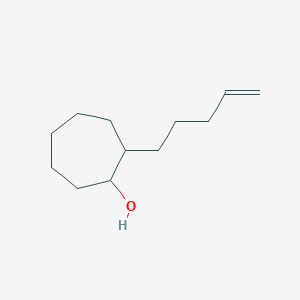

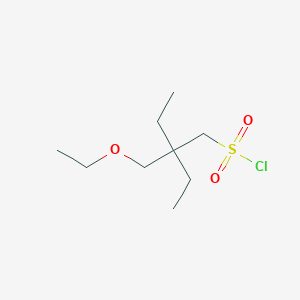
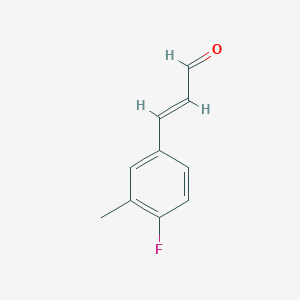
![5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B13623671.png)

![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
